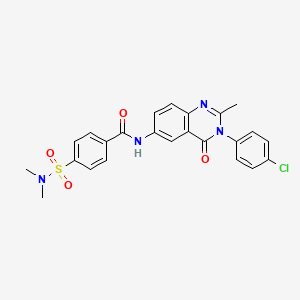
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H21ClN4O4S and its molecular weight is 496.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20ClN3O3S
- Molecular Weight : Approximately 393.89 g/mol
The presence of the 4-chlorophenyl and N,N-dimethylsulfamoyl groups contributes to its unique pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of quinazolinones exhibit significant antitumor activity against various human cancer cell lines. The compound has been tested against several types of cancer, demonstrating promising results:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Melanoma (SK-MEL-2) | 5.2 | |
| Ovarian (IGROV1) | 7.8 | |
| Renal (TK-10) | 6.5 | |
| Prostate (PC-3) | 9.0 | |
| Breast (MCF7) | 8.4 | |
| Colon (HT29) | 10.2 |
These findings suggest that the compound may inhibit tumor growth by interfering with critical cellular pathways involved in cancer progression.
The biological activity of quinazolinone derivatives often involves the inhibition of specific enzymes or receptors associated with tumor growth and metastasis:
- Inhibition of COX-2 : Some related compounds have shown COX-2 inhibitory activity, which is crucial for reducing inflammation and tumorigenesis .
- Antagonism of Growth Factor Receptors : The compound may also act on tyrosine-protein kinases that regulate angiogenesis and cell survival pathways, such as VEGFR .
Case Studies
- Study on Melanoma Cells : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in SK-MEL-2 cells, suggesting a potential mechanism involving apoptosis induction.
- Ovarian Cancer Research : Another study highlighted that the compound exhibited synergistic effects when combined with standard chemotherapy agents, enhancing overall cytotoxicity against IGROV1 cells.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, though further studies are needed to fully elucidate its toxicity in vivo.
特性
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4S/c1-15-26-22-13-8-18(14-21(22)24(31)29(15)19-9-6-17(25)7-10-19)27-23(30)16-4-11-20(12-5-16)34(32,33)28(2)3/h4-14H,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVDKQSGLKWFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)N1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














